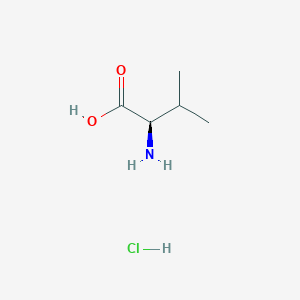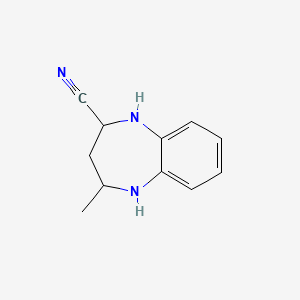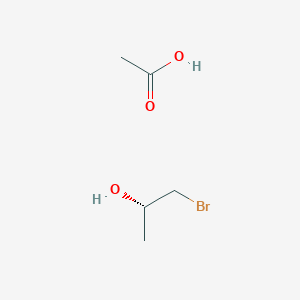
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex amino acid derivative This compound is notable for its intricate structure, which includes glycine, ethylamino, carbonyl, gamma-glutamyl, and cysteinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps. One common method includes the protection of amino groups using carbamates, such as t-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups . The synthesis typically involves coupling reactions facilitated by dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps required for the synthesis of complex peptides . The use of phase-transfer catalysis (PTC) and other advanced techniques can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteinyl groups.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various peptide derivatives, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of cystine-containing peptides, while reduction can yield free thiol-containing peptides .
科学的研究の応用
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- has several scientific research applications:
作用機序
The mechanism of action of Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with various molecular targets and pathways. For example, it can regulate the activity of c-Jun N-terminal kinase (JNK), which plays a role in neuroprotection and the prevention of oxidative stress . The compound’s ability to form disulfide bonds also contributes to its role in protein folding and stability .
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives and peptides that contain glycine, cysteine, and glutamic acid residues. Examples include:
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine, known for its antioxidant properties.
Cystine: A dimer formed by the oxidation of two cysteine molecules, linked by a disulfide bond.
Uniqueness
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- is unique due to its specific combination of functional groups and its potential for forming complex peptide structures. This uniqueness makes it valuable for studying protein interactions and developing new therapeutic agents .
特性
CAS番号 |
38126-72-6 |
|---|---|
分子式 |
C13H22N4O7S |
分子量 |
378.40 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(ethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O7S/c1-2-15-13(24)25-6-8(11(21)16-5-10(19)20)17-9(18)4-3-7(14)12(22)23/h7-8H,2-6,14H2,1H3,(H,15,24)(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t7-,8-/m0/s1 |
InChIキー |
HXRQESRLRUBISX-YUMQZZPRSA-N |
異性体SMILES |
CCNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



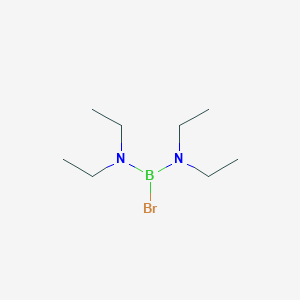
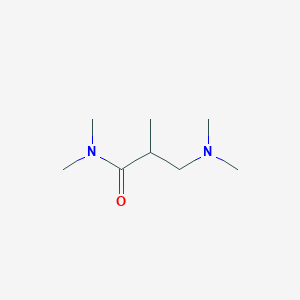
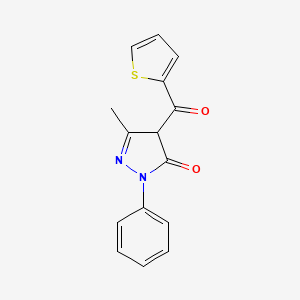
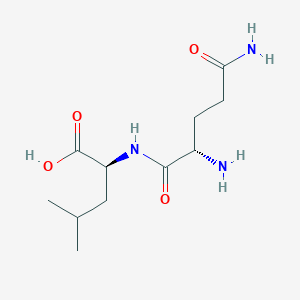

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)
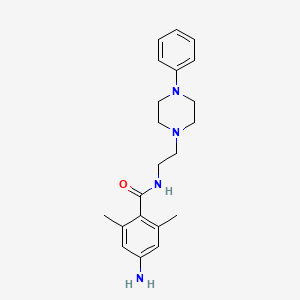
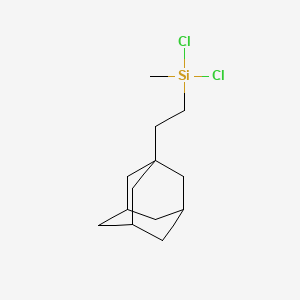

![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)
